2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one
Beschreibung
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and an ethoxy group attached to a pyridazinone ring
Eigenschaften
Molekularformel |
C10H15ClN2O2 |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one |
InChI |
InChI=1S/C10H15ClN2O2/c1-5-15-7-6-12-13(10(2,3)4)9(14)8(7)11/h6H,5H2,1-4H3 |
InChI-Schlüssel |
QMRGPNHBBFGADA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)N(N=C1)C(C)(C)C)Cl |
Kanonische SMILES |
CCOC1=C(C(=O)N(N=C1)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-ethoxypyridazine with tert-butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl group into the pyridazinone ring, resulting in a more efficient and sustainable process compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridazinone ring can be reduced to the corresponding dihydropyridazine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or ether.
Major Products
Substitution: Formation of substituted pyridazinones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazines.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular pathways involved can include inhibition of signal transduction pathways or disruption of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-butyl)-4-chloropyridazin-3(2H)-one
- 2-(tert-butyl)-5-ethoxypyridazin-3(2H)-one
- 4-chloro-5-ethoxypyridazin-3(2H)-one
Uniqueness
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The chlorine and ethoxy groups offer sites for further functionalization, making it a versatile intermediate in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
